

Spectroscopic Data for (3R)-3,5-Dimethylmorpholine: A Technical Guide

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Compound of Interest

Compound Name: (3R)-3,5-Dimethylmorpholine

Cat. No.: B13321966

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Introduction

(3R)-3,5-Dimethylmorpholine is a substituted heterocyclic compound of significant interest in medicinal chemistry and organic synthesis. Its morpholine core is a prevalent scaffold in numerous approved drugs, valued for its favorable physicochemical properties, including metabolic stability and aqueous solubility. The stereochemistry of the methyl groups at the C3 and C5 positions dictates the molecule's three-dimensional structure, which in turn influences its biological activity and interaction with macromolecular targets.

The precise characterization of **(3R)-3,5-Dimethylmorpholine** and its diastereomers is fundamental for its application in drug development and as a chiral building block. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), are indispensable tools for confirming its structure, stereochemistry, and purity.

This technical guide provides an in-depth analysis of the spectroscopic signature of **(3R)-3,5-Dimethylmorpholine**. As a complete set of experimental data for this specific molecule is not consolidated in a single source, this document synthesizes information from closely related analogs, established spectroscopic principles, and predictive analysis to offer a reliable

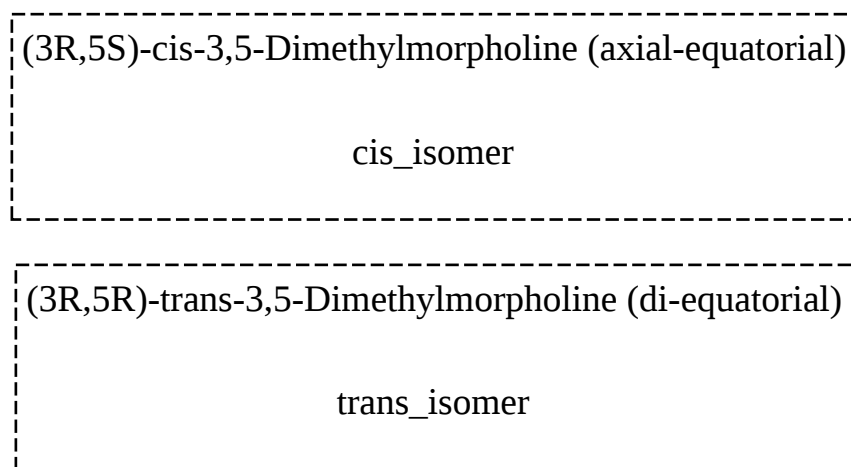
reference for researchers. The guide will address the two primary diastereomers that arise from the (3R) configuration: the trans isomer, (3R,5R)-3,5-Dimethylmorpholine, and the cis isomer, (3R,5S)-3,5-Dimethylmorpholine.

Molecular Structure and Stereochemistry

The spectroscopic properties of the 3,5-dimethylmorpholine isomers are intrinsically linked to their stereochemistry. The morpholine ring adopts a stable chair conformation. In this conformation, substituents at the C3 and C5 positions can be either axial (perpendicular to the ring plane) or equatorial (in the plane of the ring).

- trans-(3R,5R)-3,5-Dimethylmorpholine: In the most stable chair conformation, both methyl groups occupy equatorial positions to minimize steric hindrance.
- cis-(3R,5S)-3,5-Dimethylmorpholine: This isomer exists in a conformational equilibrium where one methyl group is axial and the other is equatorial.

This conformational difference is critical, particularly for NMR analysis, as axial and equatorial nuclei exist in distinct magnetic environments.



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Caption: Chair conformations of trans and cis-3,5-Dimethylmorpholine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure and stereochemistry of 3,5-dimethylmorpholine isomers. The chemical shifts and coupling constants of both ^1H and ^{13}C nuclei are highly sensitive to the local electronic environment and spatial orientation.

^{13}C NMR Analysis

The ^{13}C NMR spectra provide a clear distinction between the cis and trans isomers based on the chemical shifts of the ring carbons and the methyl groups. The primary differentiating factor is the "gamma-gauche effect," where a substituent causes a shielding (upfield shift) of a carbon atom three bonds away in a gauche (60°) conformation. In the cis isomer, the axial methyl group induces a significant shielding effect on the syn-axial carbons (C2 and C6) compared to the trans isomer where both methyls are equatorial.

Table 1: Predicted ^{13}C NMR Chemical Shifts (ppm) in CDCl_3

Carbon Atom	trans-(3R,5R) Isomer (Predicted)	cis-(3R,5S) Isomer (Predicted)	Rationale for Chemical Shift
C3, C5	~72.5	~68.0	Methine carbons adjacent to nitrogen and bearing a methyl group. Shielded in the cis isomer due to the axial methyl.
C2, C6	~53.0	~49.5	Methylene carbons adjacent to oxygen. Shielded in the cis isomer by the gamma-gauche effect from the axial methyl.
-CH ₃	~19.0	~17.5	Methyl carbons. The axial methyl in the cis isomer is typically slightly shielded.

Note: Predicted values are based on data from analogous substituted morpholines.[1]

¹H NMR Analysis

The ¹H NMR spectrum provides rich information on the proton environment. The distinction between axial and equatorial protons is a key feature. Generally, axial protons on a six-membered ring are more shielded (resonate at a lower ppm) than their equatorial counterparts.

In the trans-(3R,5R) isomer, the molecule is symmetric, simplifying the spectrum. The two methyl groups are equivalent, as are the pairs of protons at C2/C6 and C3/C5.

In the cis-(3R,5S) isomer, the symmetry is broken due to one axial and one equatorial methyl group, leading to a more complex spectrum with distinct signals for each proton.

Table 2: Predicted ¹H NMR Data (400 MHz, CDCl₃)

Proton(s)	Predicted Shift (ppm)	Multiplicity	Coupling Constants (Hz)	Isomer	Assignment Notes
-NH	~1.5 - 2.5	br s	-	Both	Broad singlet, chemical shift is concentration and solvent dependent.
H3, H5	~2.8 - 3.0	m	-	trans	Methine protons, equatorial.
H2eq, H6eq	~3.6 - 3.8	d	$J \approx 11$ (geminal)	trans	Equatorial protons adjacent to oxygen, deshielded.
H2ax, H6ax	~2.6 - 2.8	dt	$J \approx 11$ (gem), 3 (ax-ax)	trans	Axial protons adjacent to oxygen, shielded.
-CH ₃ (C3, C5)	~1.1 - 1.2	d	$J \approx 6$	trans	Doublet from coupling to adjacent methine proton.
H3 (eq-Me)	~2.9 - 3.1	m	-	cis	Methine proton with an equatorial methyl.

H5 (ax-Me)	~2.7 - 2.9	m	-	cis	Methine proton with an axial methyl.
H2, H6 protons	~2.5 - 3.9	m	-	cis	Complex multiplet region due to four non-equivalent methylene protons.
-CH ₃ (eq)	~1.1 - 1.2	d	J ≈ 6	cis	Equatorial methyl group.
-CH ₃ (ax)	~1.0 - 1.1	d	J ≈ 6	cis	Axial methyl group, typically shielded relative to the equatorial methyl.

Experimental Protocol for NMR Data Acquisition

- **Sample Preparation:** Dissolve 5-10 mg of the purified dimethylmorpholine isomer in ~0.6 mL of deuterated chloroform (CDCl₃). Add tetramethylsilane (TMS) as an internal standard (0 ppm).
- **Instrument Setup:** Utilize a 400 MHz (or higher) NMR spectrometer. Tune and shim the instrument to ensure magnetic field homogeneity.
- **¹H NMR Acquisition:** Acquire a standard one-pulse ¹H spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.
- **¹³C NMR Acquisition:** Acquire a proton-decoupled ¹³C spectrum. A larger number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of ¹³C. A

relaxation delay of 2 seconds is standard.

- Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID) to obtain the final spectrum.

Caption: A generalized workflow for NMR sample analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectra of the cis and trans isomers of 3,5-dimethylmorpholine are expected to be very similar, as they contain the same functional groups. Minor differences may be observable in the "fingerprint region" ($< 1500 \text{ cm}^{-1}$) due to subtle differences in bending vibrations.

Table 3: Characteristic IR Absorption Bands for 3,5-Dimethylmorpholine

Wavenumber (cm ⁻¹)	Vibration Type	Functional Group	Intensity	Notes
3300 - 3400	N-H Stretch	Secondary Amine	Medium	A single, relatively sharp peak. Its position can be affected by hydrogen bonding.
2950 - 2980	C-H Asymmetric Stretch	Alkane (-CH ₃)	Strong	Characteristic of methyl groups.
2850 - 2960	C-H Symmetric Stretch	Alkane (-CH ₂ , -CH)	Strong	Overlapping signals from all sp ³ C-H bonds in the molecule.
1450 - 1470	C-H Bend (Scissoring)	Alkane (-CH ₂)	Medium	Deformation vibration of the methylene groups in the ring.
1100 - 1130	C-O-C Asymmetric Stretch	Ether	Strong	A prominent and characteristic peak for the morpholine ring ether linkage. ^[2]
1080 - 1150	C-N Stretch	Amine	Medium	Vibration of the carbon-nitrogen bonds within the ring.

Experimental Protocol for IR Data Acquisition

- **Sample Preparation:** As 3,5-dimethylmorpholine is a liquid at room temperature, the simplest method is to acquire the spectrum of a neat thin film.

- Method: Place one drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.
- Data Acquisition: Record the spectrum using a Fourier-Transform Infrared (FTIR) spectrometer, typically over a range of 4000 to 400 cm^{-1} . Acquire at least 16 scans to ensure a good signal-to-noise ratio.
- Background Correction: A background spectrum of the clean salt plates should be recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 3,5-dimethylmorpholine, Electron Ionization (EI) is a common technique that generates a molecular ion ($\text{M}^{+\bullet}$) and characteristic fragment ions.

Molecular Ion and Nitrogen Rule

The molecular formula for 3,5-dimethylmorpholine is $\text{C}_6\text{H}_{13}\text{NO}$. Its nominal molecular weight is 115 g/mol. According to the Nitrogen Rule, a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight. The presence of a molecular ion peak ($\text{M}^{+\bullet}$) at an odd mass-to-charge ratio (m/z) of 115 is a strong indicator of a nitrogen-containing compound.

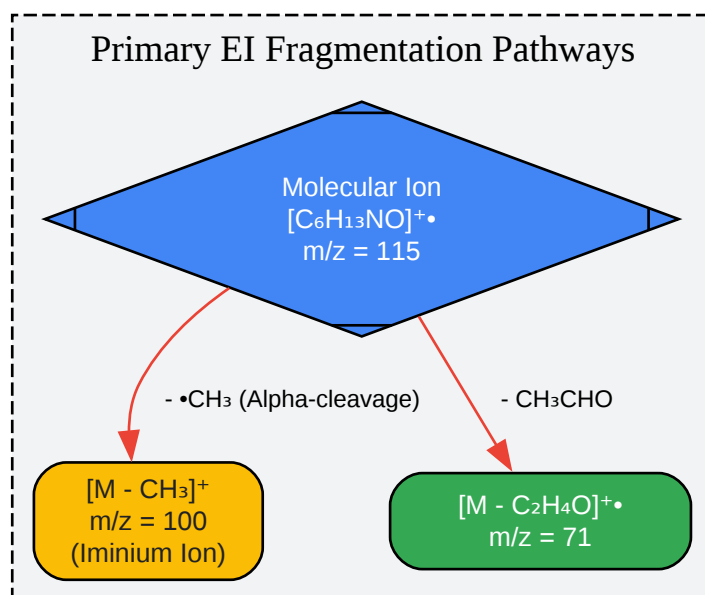
Fragmentation Analysis

The fragmentation of the morpholine ring is dominated by alpha-cleavage, which is the cleavage of a bond adjacent to the heteroatom (N or O). This process is favorable as it leads to the formation of a stabilized cation.

Key Fragmentation Pathways:

- Loss of a Methyl Radical ($-\bullet\text{CH}_3$): Alpha-cleavage at the C3 or C5 position can lead to the expulsion of a methyl radical, resulting in a stable iminium ion fragment at m/z 100. This is often a very prominent peak.
- Ring Cleavage: Cleavage of the C-C bond alpha to the nitrogen (the C2-C3 or C5-C6 bond) can initiate ring opening. A subsequent cleavage can lead to the loss of a neutral ethene molecule, but the most characteristic fragments arise from cleavage next to the nitrogen.

- Loss of CH₃CHO: Another possible fragmentation involves the loss of acetaldehyde (CH₃CHO) from the molecular ion, resulting in a fragment at m/z 71.



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Sources

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